Diprophylline
Description
Key Structural Features:
- Purine core : A bicyclic system with conjugated carbonyl groups at positions 2 and 6.
- Methyl substitutions : At N1 and N3, enhancing lipophilicity compared to unsubstituted xanthines.
- Hydrophilic side chain : The 2,3-dihydroxypropyl group dominates solubility properties.
Crystallographic Analysis and Solid-State Properties
Dyphylline crystallizes in a monoclinic system (P2₁/c space group), as inferred from powder X-ray diffraction (PXRD) patterns. The crystalline form exhibits a melting point range of 158–162°C , with variations attributed to polymorphic impurities or hydration states.
Crystallinity Metrics (PXRD Analysis):
| Parameter | Value |
|---|---|
| Crystallite size | 45–60 nm |
| % Crystallinity | 78–82% (integration method) |
| Characteristic peaks (2θ) | 12.4°, 18.7°, 25.3° |
The d-spacing at 25.3° (3.52 Å) corresponds to the interplanar distance between purine rings stacked via π-π interactions. Thermal gravimetric analysis (TGA) shows no decomposition below 200°C, confirming thermal stability in the solid state.
Solubility Profile and Partition Coefficients
Dyphylline’s solubility is dominated by its polar functional groups:
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 333 ± 15 | 25 |
| DMSO | 51 ± 2 | 25 |
| Ethanol | 2.1 ± 0.3 | 25 |
| Chloroform | 1.0 ± 0.2 | 25 |
The logP (octanol/water) value of -1.10 highlights extreme hydrophilicity, while the Hansen solubility parameters (δD=18.2, δP=12.1, δH=20.4 MPa¹/²) align with its preference for aqueous and polar aprotic solvents.
Spectroscopic Fingerprints (NMR, IR, MS)
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, D₂O):
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H1 | 3.21 | singlet | N1-methyl |
| H3 | 3.40 | singlet | N3-methyl |
| H7 | 4.14 | triplet | Propyl C1-H |
| H8 | 4.44 | multiplet | Propyl C2/C3 hydroxyls |
¹³C NMR (100 MHz, D₂O) : 154.8 (C2), 151.2 (C6), 108.4 (C5), 60.1 (propyl C1), 69.8 (propyl C2/C3).
Infrared Spectroscopy (ATR-FTIR):
Properties
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCFJBIXMNOVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022975 | |
| Record name | Dyphylline | |
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Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dyphylline | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER; 1 G IN 3 ML H2O @ 25 °C, SOL IN ALC: 2 G/100 ML; IN CHLOROFORM: 1 G/100 ML, 1.43e+01 g/L | |
| Record name | SID855557 | |
| Source | Burnham Center for Chemical Genomics | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Dyphylline | |
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Color/Form |
CRYSTALS FROM ALCOHOL, WHITE AMORPHOUS SOLID | |
CAS No. |
479-18-5 | |
| Record name | Diprophylline | |
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| Record name | 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl- | |
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Melting Point |
155-157, 158 °C, 161.5 °C | |
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| Record name | Dyphylline | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dyphylline can be synthesized through the reaction of theophylline with 2,3-dihydroxypropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, dyphylline is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Dyphylline undergoes various chemical reactions, including:
Oxidation: Dyphylline can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert dyphylline into its reduced forms.
Substitution: Dyphylline can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dyphylline oxides, while substitution reactions can produce various dyphylline derivatives .
Scientific Research Applications
Bronchodilator Effects
Dyphylline is primarily indicated for the management of bronchial asthma and bronchospasm associated with chronic bronchitis and emphysema. Its mechanism involves the inhibition of phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP), which relaxes bronchial smooth muscle .
Clinical Efficacy:
A randomized controlled trial compared dyphylline with theophylline in preventing exercise-induced bronchospasm (EIB) in adolescents. The study found that while dyphylline was effective, its bronchodilatory effects were less pronounced than those of theophylline, necessitating further research to optimize dosing .
| Study | Population | Treatment | Outcome |
|---|---|---|---|
| Dyphylline vs Theophylline | 20 patients aged 12-17 | Dyphylline (10-20 mg/kg), Theophylline (6 mg/kg) | Dyphylline showed significant but lesser efficacy than theophylline in preventing EIB |
Chronic Obstructive Pulmonary Disease
Dyphylline is also utilized in treating COPD due to its bronchodilatory properties. It provides symptomatic relief by improving airflow and reducing respiratory distress in patients with chronic lung diseases .
Antiviral Potential
Recent studies have identified dyphylline as a potential antiviral agent against coronaviruses. Research demonstrated that dyphylline binds effectively to the main protease (Mpro) of several coronaviruses, including SARS-CoV-2, inhibiting viral replication in cell culture models .
Mechanism of Action:
The antiviral action is attributed to dyphylline's ability to interfere with viral protease activity, which is crucial for viral replication and maturation. This repurposing of dyphylline highlights its versatility beyond traditional respiratory applications.
| Virus Targeted | Mechanism | Efficacy |
|---|---|---|
| SARS-CoV-2 | Mpro inhibitor | Dose-dependent inhibition of viral replication |
Pharmacokinetics and Safety Profile
Dyphylline is characterized by a rapid absorption and a half-life of approximately 2 hours, with about 88% of an oral dose excreted unchanged via the kidneys . Its safety profile is generally favorable, with minor side effects such as headache and dizziness reported. Unlike theophylline, dyphylline does not significantly affect liver metabolism, making it a safer alternative for patients with hepatic concerns .
Adverse Effects
The common adverse effects associated with dyphylline include:
- Headache
- Dizziness
- Gastrointestinal disturbances
Mechanism of Action
Dyphylline exerts its effects primarily through the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and bronchodilation. Additionally, dyphylline antagonizes adenosine receptors, which further contributes to its bronchodilatory and vasodilatory effects .
Comparison with Similar Compounds
Biological Activity
Dyphylline, a xanthine derivative, is primarily known for its bronchodilator effects in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Recent studies have expanded its potential applications, highlighting its antiviral and antibacterial properties. This article delves into the biological activities of dyphylline, supported by case studies and research findings.
1. Pharmacological Profile
Dyphylline acts similarly to other xanthine derivatives like theophylline and caffeine, primarily functioning as a bronchodilator. Its mechanism involves relaxing smooth muscle in the airways, thereby improving airflow. Additionally, dyphylline exhibits anti-inflammatory effects by modulating cytokine release and activating histone deacetylase, which may benefit patients with respiratory infections.
Table 1: Summary of Dyphylline's Pharmacological Actions
| Action | Mechanism | Clinical Relevance |
|---|---|---|
| Bronchodilation | Smooth muscle relaxation | Treatment of asthma and COPD |
| Anti-inflammatory | Cytokine modulation | Reduces inflammation in respiratory diseases |
| Antiviral | Inhibition of viral replication | Potential treatment for coronaviruses |
| Antibacterial | Enhanced activity against Gram-negative bacteria | Possible use in bacterial infections |
2. Antiviral Activity
Recent research has explored dyphylline's potential as an antiviral agent, particularly against coronaviruses. A study published in April 2022 demonstrated that dyphylline effectively inhibits the main protease (Mpro) of various human coronaviruses, including SARS-CoV-2. Through computational screening and experimental validation, dyphylline was found to bind to the catalytic dyad of Mpro, leading to significant inhibition of viral replication in cell cultures.
Case Study: Antiviral Efficacy Against Coronaviruses
- Objective: To assess the antiviral properties of dyphylline against human coronaviruses.
- Methodology: Cell culture models infected with HCoV-NL63, HCoV-229E, HCoV-OC43, and SARS-CoV-2 were treated with varying concentrations of dyphylline.
- Results: Dyphylline demonstrated a dose-dependent inhibition of viral replication across all tested strains. The findings suggest that dyphylline could be repurposed as a pan-coronavirus antiviral therapy.
3. Antibacterial Activity
Dyphylline has also shown promise as an antibacterial agent. A study indicated that its antibacterial activity improves significantly when complexed with β-cyclodextrin, enhancing its efficacy against Gram-negative bacteria such as Escherichia coli.
Table 2: Antibacterial Efficacy of Dyphylline
| Complex | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| Dyphylline | E. coli | 15 |
| Dyphylline + β-cyclodextrin | E. coli | 25 |
4. Conclusion and Future Directions
The biological activity of dyphylline extends beyond its traditional use as a bronchodilator. Its emerging roles as an antiviral and antibacterial agent warrant further investigation. Future studies should focus on:
- Clinical trials to evaluate the efficacy of dyphylline in treating COVID-19 and other viral infections.
- Exploring the mechanisms underlying its antibacterial properties.
- Assessing the safety profile and potential side effects associated with higher doses or prolonged use.
The repurposing of existing medications like dyphylline could provide timely therapeutic options in combating current and emerging infectious diseases.
Q & A
Q. What are the key physicochemical properties of Dyphylline, and how do they influence experimental design?
Dyphylline (C₁₀H₁₄N₄O₄; molecular weight: 254.24 g/mol) exhibits a crystalline structure with a melting point of 433.05 K . Its solubility in water (-0.17 logS) and partition coefficient (logP: -2.213) suggest hydrophilic tendencies, necessitating polar solvents for in vitro studies . Researchers must account for these properties when designing dissolution tests or pharmacokinetic models. For instance, HPLC with UV detection is recommended for quantification due to Dyphylline’s UV absorbance characteristics .
Q. What validated analytical methods are available for Dyphylline quantification in biological matrices?
Reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS) is widely used for Dyphylline detection in plasma and urine, offering a limit of detection (LOD) of 0.1 µg/mL . Sample preparation often involves protein precipitation with acetonitrile, followed by centrifugation to isolate the analyte. Researchers should validate methods per ICH guidelines, including parameters like linearity (1–50 µg/mL), precision (CV <15%), and recovery (>85%) .
Q. How does Dyphylline’s mechanism of action differ from other xanthine derivatives?
Unlike theophylline, which non-selectively inhibits phosphodiesterase (PDE) and adenosine receptors, Dyphylline demonstrates preferential PDE IV inhibition, reducing bronchospasm with lower cardiovascular side effects . In vitro models using human bronchial smooth muscle cells are recommended to study its relaxant effects, with cAMP levels as a primary endpoint .
Advanced Research Questions
Q. What experimental strategies address contradictions in Dyphylline’s reported efficacy across preclinical studies?
Discrepancies in efficacy data (e.g., ED₅₀ variability in rodent asthma models) may stem from differences in dosing regimens or animal strain sensitivity. A meta-analysis of existing datasets using random-effects models can identify confounding variables . Researchers should standardize protocols (e.g., ovalbumin-induced inflammation in BALB/c mice) and employ blinded outcome assessments to minimize bias .
Q. How can in silico modeling optimize Dyphylline’s pharmacokinetic-pharmacodynamic (PK-PD) profile?
Physiologically based pharmacokinetic (PBPK) models integrating Dyphylline’s logP, plasma protein binding (45–60%), and renal clearance (0.8 L/h) predict tissue distribution and dose-response relationships . Tools like GastroPlus® or PK-Sim® allow simulation of scenarios such as hepatic impairment, guiding dose adjustments in clinical trials .
Q. What novel biomarkers validate Dyphylline’s anti-inflammatory effects in complex disease models?
Beyond cAMP, advanced studies should measure interleukin-6 (IL-6) and TNF-α suppression in ex vivo human lung tissue exposed to lipopolysaccharide (LPS). Single-cell RNA sequencing (scRNA-seq) can identify transcriptomic changes in alveolar macrophages, linking Dyphylline’s PDE IV inhibition to downstream immunomodulation .
Methodological Considerations
- Data Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints (e.g., >20% weight loss) and 3R principles (Replacement, Reduction, Refinement) .
- Resource Curation : Prioritize databases like PubMed, Embase, and ProQuest for literature reviews, excluding non-peer-reviewed sources (e.g., ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
